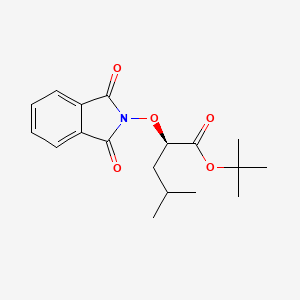
ethyl 4-(Methyl(phenyl)amino)butanoate
Vue d'ensemble
Description
Ethyl 4-(Methyl(phenyl)amino)butanoate is a chemical compound with the molecular formula C13H19NO2 . It is an ester, which is a class of compounds that are derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of ethyl 4-(Methyl(phenyl)amino)butanoate consists of a butanoate (four-carbon) backbone with a methyl(phenyl)amino group attached to the fourth carbon . The ester functional group (COO) connects the butanoate backbone to an ethyl group .Physical And Chemical Properties Analysis
The predicted boiling point of ethyl 4-(Methyl(phenyl)amino)butanoate is 320.5±25.0 °C, and its predicted density is 1.036±0.06 g/cm3 . Its pKa is predicted to be 5.35±0.50 .Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 4-(Methyl(phenyl)amino)butanoate has been utilized in various synthetic chemical processes. For instance, its derivatives have been synthesized and characterized for potential antimicrobial applications. The process involves multiple steps, including condensation, reduction, and cyclization reactions, as demonstrated in the synthesis of substituted phenyl azetidines with antimicrobial properties (Doraswamy & Ramana, 2013).
Chemical Synthesis and Reaction Studies
- Studies have also explored the reactivity of compounds related to Ethyl 4-(Methyl(phenyl)amino)butanoate in various chemical reactions. For example, reactions between similar compounds and phenyl isocyanate or isothiocyanate have been investigated to understand the influence of electron-withdrawing groups and solvent polarity on reaction outcomes (Maquestiau, Eynde, & Monclus, 2010).
Structural Analysis and Stereochemistry
- The compound and its intermediates have been traced and analyzed in the synthesis of other complex molecules. For instance, tracing of ethyl 2-acetyl-3-(phenylamino)butanoate intermediates was performed during the synthesis of N-arylpiperidones. The structural confinement and stereochemistry of these molecules were elucidated using techniques like 2D NMR spectroscopy and X-ray crystallography (Rajesh et al., 2012).
Pharmaceutical Research
- In the pharmaceutical domain, derivatives of Ethyl 4-(Methyl(phenyl)amino)butanoate have been synthesized and explored for various medicinal applications. For example, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, an intermediate of a medically significant compound, highlights its relevance in drug development (Shen Zheng-rong, 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 4-(N-methylanilino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYLRPQFIUOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(Methyl(phenyl)amino)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3132918.png)
![1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3132919.png)
![N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B3132924.png)







